molecular formula C12H21ClN4O2 B1468334 Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 1211507-89-9

Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B1468334
CAS No.: 1211507-89-9
M. Wt: 288.77 g/mol
InChI Key: ZZKBCQCTNZLLRR-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C12H21ClN4O2 and its molecular weight is 288.77 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride (CAS: 1211507-89-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action.

The synthesis of this compound typically involves the coupling of piperidine derivatives with triazole moieties through click chemistry. This method is favored for its efficiency and specificity, allowing for the rapid assembly of complex molecules with diverse biological activities .

Chemical Structure:

  • Molecular Formula: C15_{15}H20_{20}ClN5_{5}O2_{2}
  • Molecular Weight: 288.77 g/mol
  • Functional Groups: Triazole, carboxylate, piperidine

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. This compound has been evaluated for its ability to inhibit tumor growth through mechanisms such as thymidylate synthase inhibition. This inhibition is crucial as thymidylate synthase plays a vital role in DNA synthesis and repair .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylateMCF-71.5
Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylateHCT-1163.0
Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylateHepG22.0

These findings indicate that the compound exhibits promising anticancer properties comparable to established chemotherapeutics .

Antimicrobial Activity

The compound has also shown significant antimicrobial activity against various pathogens. In vitro studies indicate that it possesses inhibitory effects against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli15
Staphylococcus aureus10

The biological activity of this compound can be attributed to several mechanisms:

  • Thymidylate Synthase Inhibition: This leads to disrupted DNA synthesis in cancer cells.
  • Cell Cycle Arrest: The compound induces apoptosis in cancer cells by interfering with cell cycle progression.
  • Antimicrobial Action: The exact mechanism against bacteria is still under investigation but may involve disruption of cell wall synthesis or function.

Case Studies and Research Findings

A series of studies have focused on the pharmacological profiles of triazole derivatives. For instance:

  • A study published in Journal of Medicinal Chemistry highlighted the importance of binding site hydration and flexibility in enhancing the efficacy of triazole-based compounds against specific targets .
  • Another research article emphasized the role of triazoles in drug discovery and their potential applications across various therapeutic areas .

Properties

IUPAC Name

ethyl 1-(2-piperidin-2-ylethyl)triazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2.ClH/c1-2-18-12(17)11-9-16(15-14-11)8-6-10-5-3-4-7-13-10;/h9-10,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKBCQCTNZLLRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
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Ethyl 1-[2-(2-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

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